tert-Butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate hydrochloride
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Overview
Description
Tert-Butyl 3,8-Diazabicyclo[3.2.1]octane-8-carboxylate is used in the preparation of isoquinolinone derivatives and pharmaceutical compounds for the prevention or treatment of poly (ADP-ribose)polymerase-1 (PARP-1)-associated diseases . It is also used in the preparation of substituted pyrrolo[2,3-b]pyridines for suppressing toxic endoplasmic reticulum stress .
Molecular Structure Analysis
The molecular formula of tert-Butyl 3,8-Diazabicyclo[3.2.1]octane-8-carboxylate is C11H20N2O2 . The InChI code is 1S/C11H20N2O2/c1-11(2,3)15-10(14)13-8-4-5-9(13)7-12-6-8/h8-9,12H,4-7H2,1-3H3 . The canonical SMILES is CC©©OC(=O)N1C2CCC1CNC2 .Physical And Chemical Properties Analysis
The molecular weight of tert-Butyl 3,8-Diazabicyclo[3.2.1]octane-8-carboxylate is 212.29 g/mol . It has a XLogP3-AA value of 1.1 , indicating its lipophilicity. It has one hydrogen bond donor and three hydrogen bond acceptors . It also has two rotatable bonds .Scientific Research Applications
- t-Bu-DABCO HCl is employed in the preparation of substituted pyrrolo[2,3-b]pyridines. These derivatives play a crucial role in suppressing toxic endoplasmic reticulum (ER) stress . ER stress is implicated in various diseases, making this application relevant for drug development.
- Researchers utilize t-Bu-DABCO HCl to synthesize isoquinolinone derivatives and pharmaceutical compounds. These compounds are investigated for their potential in preventing or treating diseases associated with PARP-1, an enzyme involved in DNA repair and cell survival .
Suppression of Endoplasmic Reticulum Stress
Poly(ADP-ribose)polymerase-1 (PARP-1)-Associated Diseases
Tropane Alkaloid Synthesis
Safety and Hazards
Users should avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use . The compound has several hazard statements: H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and others .
Future Directions
Mechanism of Action
Target of Action
Tert-Butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate hydrochloride is primarily used in the preparation of pharmaceutical compounds for the prevention or treatment of diseases associated with poly (ADP-ribose)polymerase-1 (PARP-1) . PARP-1 is a key protein involved in a number of cellular processes, including DNA repair, genomic stability, and programmed cell death .
Mode of Action
Given its use in the preparation of pharmaceutical compounds targeting parp-1, it can be inferred that it may interact with this protein or its associated pathways .
Biochemical Pathways
This compound is used in the synthesis of isoquinolinone derivatives . Isoquinolinones are known to inhibit PARP-1, thereby affecting the biochemical pathways associated with this protein . This includes the DNA repair pathway, where PARP-1 plays a crucial role. By inhibiting PARP-1, these compounds can disrupt DNA repair, leading to cell death and potential therapeutic effects against cancer .
Result of Action
The result of the action of this compound is largely dependent on the specific isoquinolinone derivatives that are synthesized from it . These derivatives, through their inhibition of PARP-1, can induce cell death in cancer cells, providing a potential therapeutic effect .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its stability may be affected by temperature, as suggested by its recommended storage conditions in an inert atmosphere at 2-8°C . Additionally, the efficacy of the compound and its derivatives could be influenced by factors such as the presence of other drugs, the patient’s health status, and genetic variations affecting PARP-1 expression and function.
properties
IUPAC Name |
tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2.ClH/c1-11(2,3)15-10(14)13-8-4-5-9(13)7-12-6-8;/h8-9,12H,4-7H2,1-3H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEFVMMCFCHFPIN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1CNC2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.75 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate hydrochloride |
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